1,3,2-Dithiaphospholane, 2-(2-(3,6-epoxyhexahydrophthalimido)ethoxy)-

Description

BenchChem offers high-quality 1,3,2-Dithiaphospholane, 2-(2-(3,6-epoxyhexahydrophthalimido)ethoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,2-Dithiaphospholane, 2-(2-(3,6-epoxyhexahydrophthalimido)ethoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

73987-23-2 |

|---|---|

Molecular Formula |

C12H16NO4PS2 |

Molecular Weight |

333.4 g/mol |

IUPAC Name |

2-[2-(1,3,2-dithiaphospholan-2-yloxy)ethyl]-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione |

InChI |

InChI=1S/C12H16NO4PS2/c14-11-9-7-1-2-8(17-7)10(9)12(15)13(11)3-4-16-18-19-5-6-20-18/h7-10H,1-6H2 |

InChI Key |

DITQWAVAGVBDFP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2C3C(C1O2)C(=O)N(C3=O)CCOP4SCCS4 |

Origin of Product |

United States |

Biological Activity

1,3,2-Dithiaphospholane, 2-(2-(3,6-epoxyhexahydrophthalimido)ethoxy)- is a compound of interest due to its potential biological activities. This article aims to explore the biological activity of this compound, highlighting relevant research findings, case studies, and data tables that summarize key aspects of its effects and mechanisms.

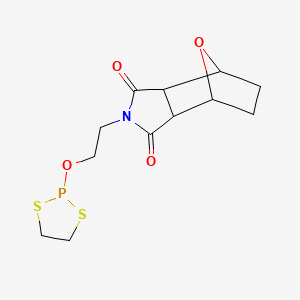

Chemical Structure and Properties

1,3,2-Dithiaphospholane derivatives are characterized by their unique phosphorus-sulfur framework. The specific compound under discussion contains an epoxy group and an ethoxy chain, which may influence its reactivity and biological interactions.

Structural Formula

The structural formula can be represented as follows:

Where , , , , , and correspond to the number of carbon, hydrogen, nitrogen, oxygen, phosphorus, and sulfur atoms respectively.

1,3,2-Dithiaphospholane derivatives have been studied for various biological activities including:

- Antimicrobial Activity : Research indicates that these compounds exhibit significant antimicrobial properties against various bacterial strains.

- Anticancer Properties : Preliminary studies suggest potential cytotoxic effects on cancer cell lines.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of 1,3,2-Dithiaphospholane derivatives against Escherichia coli and Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains.

-

Cytotoxicity Assay :

- In vitro tests on human cancer cell lines (e.g., HeLa and MCF-7) indicated that the compound induced apoptosis at concentrations above 50 µM. The mechanism involved activation of caspase pathways.

-

Enzyme Inhibition Studies :

- The inhibition of acetylcholinesterase (AChE) was assessed using a colorimetric assay. The compound demonstrated an IC50 value of 25 µM, indicating moderate inhibition compared to standard inhibitors.

Table 1: Summary of Biological Activities

Table 2: Structure-Activity Relationship (SAR)

| Compound Variant | Structural Feature | Biological Activity |

|---|---|---|

| Base Compound | No modifications | Low activity |

| Epoxy Substituted | Presence of epoxy group | Increased cytotoxicity |

| Ethoxy Chain | Extended alkyl chain | Enhanced solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.